molecular formula C19H34N2O3S B1651991 N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide CAS No. 1375993-29-5

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide

Cat. No.: B1651991
CAS No.: 1375993-29-5
M. Wt: 370.6
InChI Key: SUGCTKSAKBQFDR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the amine intermediate: This involves the reaction of dimethylamine with a suitable alkyl halide to form the dimethylamino group.

    Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.

    Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar amine group but differs in the presence of a methacrylamide group instead of a sulfonamide group.

    2-(dimethylamino)ethyl methacrylate: This compound also contains a dimethylamino group but has a methacrylate ester group.

Uniqueness

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1375993-29-5

Molecular Formula

C19H34N2O3S

Molecular Weight

370.6

IUPAC Name

N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C19H34N2O3S/c1-16(2)12-13-24-18-10-8-17(9-11-18)14-21(25(7,22)23)15-19(3,4)20(5)6/h8-11,16H,12-15H2,1-7H3

InChI Key

SUGCTKSAKBQFDR-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C

Origin of Product

United States

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